NSC 95397

概要

説明

NSC 95397は、デュアル特異性ホスファターゼ、特にcdc25ファミリーに対して強力な阻害効果が知られているキノン系低分子化合物です。これらのホスファターゼは、サイクリン依存性キナーゼの脱リン酸化を行うことで細胞周期の進行を調節する上で重要な役割を果たしています。

科学的研究の応用

NSC 95397 has a wide range of scientific research applications, including:

Cancer Research: this compound has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and liver cancer cells. .

Cell Cycle Studies: The compound is used to study the regulation of the cell cycle, particularly the role of cdc25 phosphatases in cell cycle progression and checkpoint control.

Signal Transduction Research: This compound is employed to investigate the signaling pathways involving mitogen-activated protein kinases and their regulation by dual-specificity phosphatases.

Drug Development: Due to its potent inhibitory effects on cdc25 phosphatases, this compound is being explored as a lead compound for the development of new anticancer drugs

作用機序

NSC 95397は、cdc25デュアル特異性ホスファターゼの触媒活性を阻害することでその効果を発揮します。これらのホスファターゼは、細胞周期の進行に不可欠なサイクリン依存性キナーゼの脱リン酸化を担っています。cdc25ホスファターゼを阻害することで、this compoundはサイクリン依存性キナーゼの活性化を阻止し、G2/M期での細胞周期停止を引き起こします。 この阻害は、カスパーゼの活性化やp21やサイクリン依存性キナーゼなどの細胞周期関連タンパク質の調節を通じてアポトーシスも誘発します .

類似化合物の比較

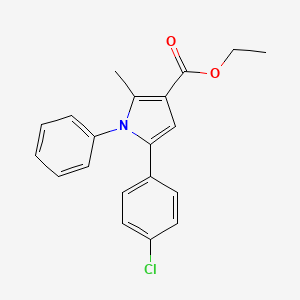

This compoundは、その高い選択性と効力により、cdc25ホスファターゼ阻害剤の中でもユニークな存在です。類似の化合物には以下のようなものがあります。

NSC 663284: 化学構造は異なるものの、同様の阻害効果を持つ別のcdc25ホスファターゼ阻害剤です。

NSC 119875: cdc25ホスファターゼに対して阻害活性を持つキノン系化合物ですが、this compoundほど強力ではありません。

NSC 663284: 構造的に異なるcdc25ホスファターゼ阻害剤であり、同等の効力を示します

This compoundは、cdc25ホスファターゼの複数アイソフォーム(cdc25A、cdc25B、cdc25C)を高い選択性と効力で阻害できることから、細胞周期調節の研究や抗癌療法の開発に役立つ貴重なツールとなっています .

生化学分析

Biochemical Properties

NSC 95397 is a potent and selective irreversible inhibitor of cdc25 dual-specificity phosphatases. It inhibits the catalytic activity of cdc25A, cdc25B, and cdc25C with dissociation constants (Ki) of 32 nM, 96 nM, and 40 nM, respectively . The primary substrate of cdc25A is CDK2, which allows progression through the G1/S and intra-S checkpoints, while cdc25C activates CDK1 to overcome the G2/M checkpoint and allow mitotic entry . This compound also inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) and MKP-3, leading to inhibited proliferation and reduced cell viability in various cancer cell lines .

Cellular Effects

This compound has been shown to induce significant cellular effects, particularly in cancer cells. It inhibits cell growth and induces cell cycle arrest at the G2/M phase in human hepatoma, breast cancer, and colon cancer cell lines . Additionally, this compound triggers apoptosis in colon cancer cells by regulating cell-cycle-related proteins, including p21, cyclin-dependent kinases, and caspases . Exposure of human erythrocytes to this compound leads to cell shrinkage, membrane scrambling, and eryptosis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cdc25 dual-specificity phosphatases, which are critical regulators of cell cycle progression. By inhibiting cdc25A, cdc25B, and cdc25C, this compound prevents the activation of CDK2 and CDK1, leading to cell cycle arrest at the G1/S and G2/M checkpoints . Additionally, this compound inhibits MKP-1 and MKP-3, resulting in the activation of the ERK1/2 pathway and subsequent induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable for up to 24 months when stored in lyophilized form at -20ºC . Once in solution, it should be stored at -20ºC and used within one month to prevent loss of potency . Long-term exposure to this compound in cancer cell lines has shown sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased inhibition of tumor growth and induction of apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects, including adverse impacts on normal cellular functions .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell cycle progression and apoptosis. It interacts with enzymes such as cdc25A, cdc25B, cdc25C, MKP-1, and MKP-3, leading to changes in metabolic flux and metabolite levels . The inhibition of these enzymes by this compound disrupts normal cellular metabolism and promotes apoptotic pathways in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its cellular uptake and distribution . This compound’s localization within cells is influenced by its interactions with cdc25 phosphatases and other target proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with its target enzymes, cdc25A, cdc25B, and cdc25C . The compound’s activity is influenced by its ability to inhibit these phosphatases, leading to alterations in cell cycle progression and induction of apoptosis .

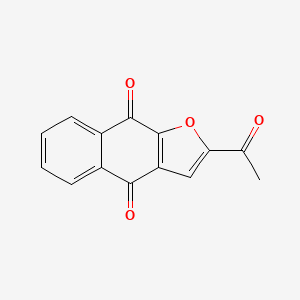

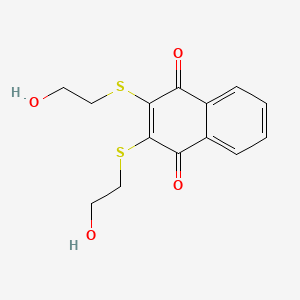

準備方法

NSC 95397の合成には、塩基性条件下で2,3-ジクロロ-1,4-ナフトキノンと2-メルカプトエタノールを反応させる方法が用いられます。この反応は求核置換反応を経て進行し、2,3-ビス[(2-ヒドロキシエチル)チオ]-1,4-ナフトキノンが生成されます。 その後、再結晶により精製を行い、高純度の製品を得ます .

化学反応の分析

NSC 95397は、以下のような様々な化学反応を起こします。

酸化: this compound中のキノン部分は酸化反応を起こし、様々な酸化誘導体が生成されます。

還元: この化合物は還元条件下で対応するヒドロキノン型に還元されます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化アルキルなどの求核剤などがあります。 これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、以下のような様々な科学研究に応用されています。

癌研究: this compoundは、結腸癌、乳癌、肝臓癌などの様々な癌細胞株の増殖を阻害することが示されています。 .

細胞周期研究: この化合物は、細胞周期の調節、特に細胞周期の進行とチェックポイント制御におけるcdc25ホスファターゼの役割を研究するために使用されます.

シグナル伝達研究: This compoundは、ミトゲン活性化タンパク質キナーゼを含むシグナル伝達経路とそのデュアル特異性ホスファターゼによる調節を調査するために使用されます.

創薬: cdc25ホスファターゼに対する強力な阻害効果があるため、this compoundは新しい抗癌剤の開発のためのリード化合物として研究されています

類似化合物との比較

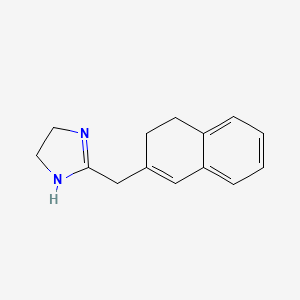

NSC 95397 is unique among cdc25 phosphatase inhibitors due to its high selectivity and potency. Similar compounds include:

NSC 663284: Another cdc25 phosphatase inhibitor with a different chemical structure but similar inhibitory effects.

NSC 119875: A quinone-based compound with inhibitory activity against cdc25 phosphatases, though less potent than this compound.

NSC 663284: A structurally distinct inhibitor of cdc25 phosphatases with comparable efficacy

This compound stands out due to its ability to inhibit multiple isoforms of cdc25 phosphatases (cdc25A, cdc25B, and cdc25C) with high selectivity and potency, making it a valuable tool for studying cell cycle regulation and developing anticancer therapies .

特性

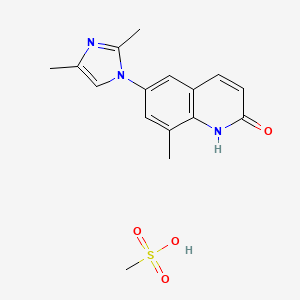

IUPAC Name |

2,3-bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAASHDQFQDDECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294236 | |

| Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93718-83-3 | |

| Record name | 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93718-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 95397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093718833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 93718-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

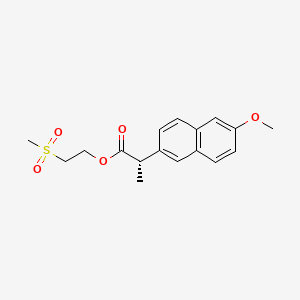

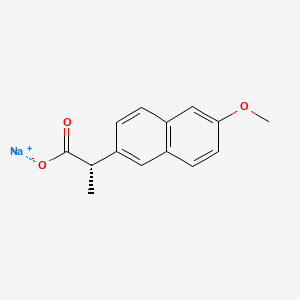

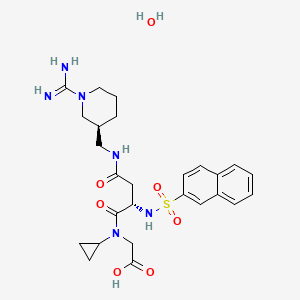

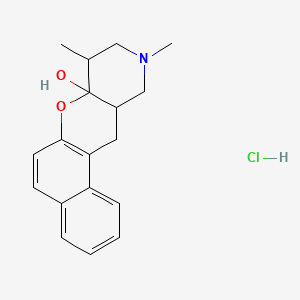

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)